9(S)-Hpode
9(S)-Hpode
9(S)-HPODE is an HPODE (hydroperoxy-octadecadienoic acid) in which the double bonds are at positions 10 and 12 (E and Z geometry, respectively) and the hydroperoxy group is at position 9 (S configuration). It is an intermediate in the metabolic pathway for linoleic acid. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is functionally related to a (10E,12Z)-octadecadienoic acid. It is a conjugate acid of a 9(S)-HPODE(1-). It is an enantiomer of a 9(R)-HPODE.
9(S)-Hpode is a natural product found in Chlorella vulgaris, Trypanosoma brucei, and Auxenochlorella pyrenoidosa with data available.
9(S)-Hpode is a natural product found in Chlorella vulgaris, Trypanosoma brucei, and Auxenochlorella pyrenoidosa with data available.
Brand Name:
Vulcanchem
CAS No.:
29774-12-7
VCID:
VC21235184
InChI:
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m1/s1
SMILES:
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO
Molecular Formula:
C18H32O4
Molecular Weight:
312.4 g/mol
9(S)-Hpode
CAS No.: 29774-12-7
Cat. No.: VC21235184
Molecular Formula: C18H32O4
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 9(S)-HPODE is an HPODE (hydroperoxy-octadecadienoic acid) in which the double bonds are at positions 10 and 12 (E and Z geometry, respectively) and the hydroperoxy group is at position 9 (S configuration). It is an intermediate in the metabolic pathway for linoleic acid. It has a role as a plant metabolite, a human metabolite and a mouse metabolite. It is functionally related to a (10E,12Z)-octadecadienoic acid. It is a conjugate acid of a 9(S)-HPODE(1-). It is an enantiomer of a 9(R)-HPODE. 9(S)-Hpode is a natural product found in Chlorella vulgaris, Trypanosoma brucei, and Auxenochlorella pyrenoidosa with data available. |
|---|---|
| CAS No. | 29774-12-7 |
| Molecular Formula | C18H32O4 |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid |
| Standard InChI | InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m1/s1 |
| Standard InChI Key | JGUNZIWGNMQSBM-UINYOVNOSA-N |
| Isomeric SMILES | CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO |
| SMILES | CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |
| Canonical SMILES | CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |
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